molecular formula C8H9ClN2O2S B014230 Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate CAS No. 5909-24-0

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Cat. No. B014230
CAS RN: 5909-24-0
M. Wt: 232.69 g/mol
InChI Key: SNNHLSHDDGJVDM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is a chemical compound with the empirical formula C8H9ClN2O2S . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

This compound has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase .


Molecular Structure Analysis

The molecular weight of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is 232.69 . The SMILES string representation is CCOC(=O)c1cnc(SC)nc1Cl .


Chemical Reactions Analysis

As mentioned earlier, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate has been used in the synthesis of pyrimidinopyridones .


Physical And Chemical Properties Analysis

This compound is an off-white to light yellow solid . It has a melting point of 60-63 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine

This compound is used in the synthesis of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine . The derivatives of this system were prepared by sequential treatment of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with 4,5-dihydrothiazol-2-amine and various secondary amines .

Fluorescence Characteristics

The photophysical characterization of these new compounds was performed by UV/VIS absorption and fluorescence emission spectroscopy . Out of six derivatives studied, four showed relatively strong fluorescence intensity .

Synthesis of Triazole-Pyrimidine Hybrids

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate .

Neuroprotective and Anti-neuroinflammatory Agents

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of 2,4-Disubstituted Pyrimidines

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate was used in the synthesis of 2,4-disubstituted pyrimidines , a novel class of KDR kinase inhibitors .

Synthesis of Pyrimidinopyridones

This compound was used in the synthesis of pyrimidinopyridones , potential inhibitors of the FMS tyrosine kinase .

Mechanism of Action

Target of Action

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a biochemical reagent It’s used in life science related research , suggesting that it may interact with various biological targets.

Mode of Action

It has been suggested that the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate can be displaced by cyanide ion . This indicates that the compound may undergo nucleophilic substitution reactions, which could potentially alter its interaction with its targets.

Biochemical Pathways

Given its use in life science research , it’s plausible that it may influence a variety of biochemical pathways depending on the context of its application.

Result of Action

It’s used in the synthesis of pyrimidinopyridones, potential inhibitors of the fms tyrosine kinase . This suggests that the compound may have a role in inhibiting tyrosine kinase activity, which could have various downstream effects on cellular signaling pathways.

Action Environment

It’s worth noting that the compound is stored under nitrogen at -20°c , suggesting that certain conditions are necessary to maintain its stability.

Safety and Hazards

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207832
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

CAS RN

5909-24-0
Record name Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
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Record name ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (50 g, 0.234 mmol), POCl3 (110 mL, 1.17 mmol) and diethylaniline (70 mL, 0.28 mmol) was refluxed for 5 h. The solvent was removed under vacuum and the residue was dissolved in ice H2O and cautiously neutralized with aqueous NaHCO3. After extraction with EtOAc (3×400 mL), the organic extracts were combined, dried and concentrated to give 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester as a yellow solid (42 g, 77% yield). 1H NMR (300 MHz, CDCl3): δ 8.92 (s, 1H), 4.41 (q, J=7.2 Hz, 2H), 1.40 (t, J=7.2 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate particularly reactive in nucleophilic substitution reactions?

A1: This compound exhibits interesting reactivity due to the presence of both the electron-withdrawing chlorine atom at the 4-position and the methylthio group at the 2-position of the pyrimidine ring. This combination makes the 4-position highly susceptible to nucleophilic attack. []

Q2: Can you provide an example of an unexpected reaction outcome observed with this compound?

A2: While typical nucleophiles like dimethylamine or sodium phenoxide yield expected substitution products at the 4-position, reactions with cyanide ions lead to an unexpected outcome. Instead of the anticipated 4-cyano derivative, Ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate is formed. This suggests that the cyanide ion can displace the 2-methylthio group, highlighting its unusual lability in this specific chemical environment. []

Q3: Besides cyanide, are there other examples of nucleophiles that can displace the 2-methylthio group in Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate?

A3: Yes, treatment with an excess of sodium methoxide results in the displacement of both the chlorine atom and the methylthio group, yielding Methyl 2,4-di-methoxy pyrimidine-5-carboxylate. This further emphasizes the unique reactivity of the 2-methylthio group in this molecule. []

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